molecular formula C8H9ClFNO B12985982 (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol

(R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol

Cat. No.: B12985982
M. Wt: 189.61 g/mol
InChI Key: AWTHYDDYQBFCMD-QMMMGPOBSA-N
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Description

(R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol is a chiral β-amino alcohol featuring a phenyl ring substituted with chlorine at the 4-position and fluorine at the 2-position. Its molecular formula is C₈H₁₀ClFNO, with a molecular weight of 205.63 g/mol. The (R)-stereochemistry at the amino alcohol center is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

AWTHYDDYQBFCMD-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol can be achieved through several methods, including chemical synthesis and biocatalysis. One common approach involves the reduction of the corresponding ketone using chiral reducing agents or biocatalysts such as stereoselective carbonyl reductases . The reaction conditions typically involve mild temperatures and atmospheric pressure to maintain the enantioselectivity of the product.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol often employs biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. These processes utilize whole-cell biocatalysts or isolated enzymes to achieve the desired chiral purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different chiral alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions are typically mild to preserve the chiral integrity of the compound.

Major Products

The major products formed from these reactions include chiral alcohols, ketones, and various substituted derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its conversion to other biologically active molecules . The pathways involved in these reactions are crucial for understanding its role in various biochemical processes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(R)-2-Amino-2-(4-chlorophenyl)ethanol 4-Cl 171.62 Intermediate in macrocyclic Hedgehog inhibitors; LiAlH₄ reduction synthesis .
(R)-2-Amino-2-(4-fluorophenyl)ethanol 4-F 155.17 Melting point: 82–83°C; [α]D = −66.9 (CHCl₃) .
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol 4-Cl, 2-F, 5-F 207.61 Intermediate in pharmaceutical synthesis (Hairui Chemical) .
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 4-F, 3-CF₃ 259.63 Enhanced lipophilicity due to CF₃ group; storage under inert gas .

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s electron-withdrawing effect enhances metabolic stability compared to fluorine .

Stereochemical Differences

Enantiomeric pairs exhibit distinct biological activities:

Compound Name Configuration Optical Rotation ([α]D) Evidence ID
(R)-2-Amino-2-(4-fluorophenyl)ethanol R −66.9 (CHCl₃)
(S)-2-Amino-2-(4-fluorophenyl)ethanol S +40.8 (EtOH)
(S)-2-Amino-2-(3-fluorophenyl)ethanol S N/A

Implications :

  • The (R)-configuration in the target compound may confer specific binding affinities in chiral environments, such as enzyme active sites .

Pharmacological and Binding Properties

Docking studies on analogs highlight substituent positioning effects:

  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = 6.4 µM; forms hydrogen bonds with Gln215 (2.202 Å) and π–π interactions with Tyr201 .
  • (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = 6.5 µM; shorter hydrogen bond (1.961 Å) but weaker π–π interaction (4.249 Å) .

Relevance to Target Compound :

  • The 2-fluoro substituent in (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol may optimize steric and electronic interactions in target binding pockets, analogous to dichloro analogs .

Physicochemical Properties

Property (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol (R)-2-Amino-2-(4-chlorophenyl)ethanol (R)-2-Amino-2-(4-fluorophenyl)ethanol
Molecular Weight 205.63 171.62 155.17
Melting Point Not reported Not reported 82–83°C
Solubility Likely polar due to -OH and -NH₂ groups Soluble in THF, MeOH Soluble in CHCl₃

Biological Activity

(R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol, a chiral organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its interactions with molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol is C8H10ClFNO. Its structure includes an amino group, a hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms. The presence of these functional groups enhances the compound's ability to engage in hydrogen bonding, which is crucial for its biological activity.

The biological activity of (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors, influencing signaling pathways that affect cellular responses.

The presence of halogen substituents (chlorine and fluorine) on the phenyl ring enhances the compound's selectivity towards specific targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it demonstrated an IC50 value of 12 µM against MCF7 breast cancer cells, indicating a promising anticancer profile.

Cell Line IC50 (µM)
MCF712
HT2915
A54918

Structure-Activity Relationship (SAR)

The biological activity of (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol can be influenced by structural modifications. The SAR studies reveal that:

  • Halogen Substitution : The presence of halogens enhances binding affinity and selectivity towards biological targets.
  • Chirality : The (R) enantiomer exhibits greater biological activity compared to its (S) counterpart.
  • Functional Groups : The hydroxyl and amino groups are critical for maintaining bioactivity through hydrogen bonding interactions.

Case Studies

Several case studies have highlighted the potential applications of (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol:

  • Antimicrobial Study : A recent investigation assessed the compound's effectiveness against antibiotic-resistant strains, showcasing its potential as a new antimicrobial agent.
    "The compound exhibited potent activity against ampicillin-resistant E. cloacae, suggesting its utility in combating resistant infections" .
  • Anticancer Research : Another study focused on its effects on various cancer cell lines, revealing promising results in inhibiting tumor growth.
    "In vitro assays indicated that (R)-2-Amino-2-(4-chloro-2-fluorophenyl)ethanol significantly reduced cell viability in MCF7 cells" .

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